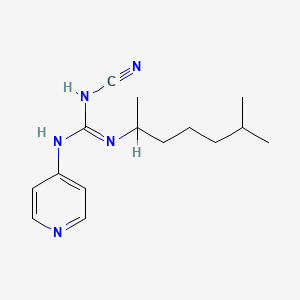![molecular formula C19H23NO5 B14598931 O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine CAS No. 60617-58-5](/img/structure/B14598931.png)
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine typically involves multiple steps, starting with the protection of the amino and carboxyl groups of L-tyrosine. The hydroxypropyl group is introduced through a nucleophilic substitution reaction, where an appropriate epoxide reacts with the phenolic hydroxyl group of tyrosine. The methylphenoxy group is then attached via an etherification reaction, using a suitable methylphenol derivative and a strong base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and methylphenoxy groups can enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-[®-2-Hydroxy-3-(4-methylphenoxy)propyl]acetoneoxime: This compound has a similar structure but includes an oxime group, which can alter its reactivity and applications.
3-(p-Methoxyphenyl)propionic acid: This compound shares the phenoxypropyl group but lacks the tyrosine backbone, making it less versatile in biological applications.
Uniqueness
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine is unique due to its combination of a tyrosine backbone with hydroxypropyl and methylphenoxy groups. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
60617-58-5 |
|---|---|
Molekularformel |
C19H23NO5 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-[2-hydroxy-3-(4-methylphenoxy)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C19H23NO5/c1-13-2-6-16(7-3-13)24-11-15(21)12-25-17-8-4-14(5-9-17)10-18(20)19(22)23/h2-9,15,18,21H,10-12,20H2,1H3,(H,22,23)/t15?,18-/m0/s1 |
InChI-Schlüssel |
HPAWTIKRZOTVGJ-PKHIMPSTSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)O |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)
![S-[(Furan-2-yl)methyl] thiophene-2-carbothioate](/img/structure/B14598850.png)


![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)




![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)

![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)
![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)

